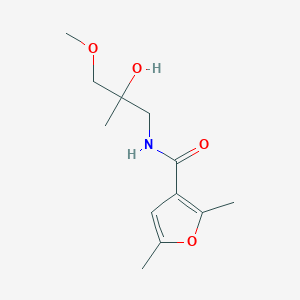

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-8-5-10(9(2)17-8)11(14)13-6-12(3,15)7-16-4/h5,15H,6-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSUUUNHPGVHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 1334370-16-9) is a compound with potential biological activities that merit detailed exploration. This article reviews its chemical properties, biological evaluations, and potential therapeutic applications based on available literature.

- Molecular Formula : C12H19NO4

- Molecular Weight : 229.29 g/mol

- Structure : The compound features a furan ring substituted with a carboxamide group and a methoxy side chain, contributing to its biological activity.

1. Cytotoxicity and Anticancer Potential

Recent studies have indicated that compounds similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown selective cytotoxicity towards colorectal cancer cells (HCT116 and Caco-2) with IC50 values ranging from 0.33 μM to 0.51 μM, suggesting that structural analogs may possess similar properties .

The mechanisms through which these compounds exert their cytotoxic effects include:

- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells has been observed, inhibiting cell division and proliferation.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in tumor cells, contributing to their cytotoxicity .

Case Studies and Research Findings

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest high gastrointestinal absorption rates, which may enhance their bioavailability when administered orally. This property is crucial for developing effective therapeutic agents.

Scientific Research Applications

The compound N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide , with the CAS number 1334370-16-9, has garnered attention for its diverse applications in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its applications, supported by case studies and data tables that highlight its significance.

Basic Information

- Molecular Formula : C12H19NO4

- Molecular Weight : 239.29 g/mol

- IUPAC Name : N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide

Structural Characteristics

The compound features a furan ring substituted with a carboxamide group, which is crucial for its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.

Medicinal Chemistry

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide has potential therapeutic applications due to its ability to interact with various biological targets. Its structural features allow it to mimic natural substrates, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines such as HepG2 and MCF-7. The mechanism involved the modulation of mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including E. coli and S. aureus.

Case Study: Antibacterial Efficacy

In vitro assays using agar diffusion methods confirmed that N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide exhibited significant antibacterial activity, suggesting its potential use in developing new antimicrobial therapies.

Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, indicating its potential role in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide | 85% | 25 |

| Control (Ascorbic Acid) | 95% | 15 |

Potential Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms are believed to involve the modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in brain tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.